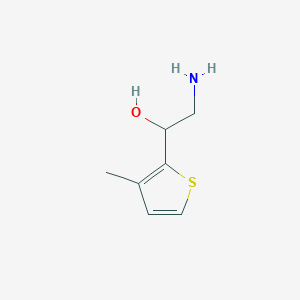

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol

Description

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a thiophene ring substituted with a methyl group at the 3-position. The compound’s structure combines a polar amino-alcohol backbone with an aromatic heterocyclic system, making it a versatile intermediate in pharmaceutical and organic synthesis. The thiophene ring contributes to π-π stacking interactions, while the hydroxyl and amino groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

IUPAC Name |

2-amino-1-(3-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRXGIUKEXDKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol serves as a versatile intermediate in the synthesis of various chemical compounds. Its ability to undergo nucleophilic substitution reactions enables the formation of derivatives that can be utilized in further synthetic pathways.

Key Reactions :

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form different amines or alcohols.

| Reaction Type | Example Product |

|---|---|

| Oxidation | Ketone |

| Reduction | Amine |

| Substitution | N-Alkylated Derivative |

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity :

In vitro studies have demonstrated that 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol effectively inhibits the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/mL |

| Escherichia coli | < 100 μg/mL |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties :

The compound has been investigated for its potential to modulate inflammatory responses by interacting with specific molecular targets involved in inflammation pathways. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in conditions such as arthritis or inflammatory bowel disease.

Pharmaceutical Applications

Due to its biological activities, 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is being explored as a pharmaceutical intermediate. Its ability to interact with biological molecules through hydrogen bonding and π-π interactions enhances its potential as a drug candidate.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited enhanced anti-inflammatory effects when tested in animal models, indicating its potential role in drug development for chronic inflammatory diseases.

Industrial Applications

In addition to its research applications, 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions, further modulating the compound’s effects. Pathways involved in its action include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol

- Molecular Formula : C₄H₈N₂OS

- Molecular Weight : 132.18

- Key Differences: Replaces the thiophene ring with a thiazole (N-containing heterocycle). Thiazoles are also more electron-deficient, altering reactivity in electrophilic substitutions .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Molecular Formula: Not explicitly stated, but structurally similar with an extended propane chain.

- Key Differences: Features a methylamino group instead of a primary amine and a propane backbone. The methyl substitution on the amine reduces basicity, which may affect protonation states under physiological conditions. The longer chain could increase lipophilicity .

Aromatic Ring-Substituted Analogues

2-Amino-1-(2,5-dimethoxyphenyl)ethanol

- Molecular Formula: C₁₀H₁₅NO₃

- Molecular Weight : 197.23

- Key Differences : Replaces the thiophene with a dimethoxyphenyl group. Methoxy groups donate electron density via resonance, increasing the aromatic ring’s electron richness. This enhances stability against oxidation but reduces π-π stacking efficiency. The compound is used as a reference standard in pharmaceutical analysis, suggesting regulatory relevance .

(1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol

- Molecular Formula : C₁₄H₁₂Cl₂N₂O

- Key Differences : Dichlorophenyl substituents introduce strong electron-withdrawing effects, lowering electron density and increasing metabolic stability. Chlorine atoms may enhance binding affinity to hydrophobic pockets in target proteins but raise toxicity concerns .

Aliphatic and Hybrid Analogues

2-[(3-Methylpentan-2-yl)amino]ethan-1-ol

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Molecular Formula : C₆H₈N₂OS

- Molecular Weight : 156.20

- Key Differences: Incorporates a thiazole ring and a ketone group. The ketone introduces electrophilic reactivity, enabling nucleophilic addition reactions absent in the alcohol-containing target compound.

Comparative Data Table

Research Findings and Implications

- Solubility Trends : Thiazole and dimethoxyphenyl derivatives exhibit higher aqueous solubility than the thiophene-based target compound due to polar functional groups (e.g., methoxy, thiazole N) .

- Reactivity : Methylthiophene’s sulfur atom enables electrophilic substitutions at the 5-position, whereas thiazole derivatives undergo reactions at the 2-position due to electronic differences .

- Pharmacological Potential: Dichlorophenyl and dimethoxyphenyl analogues are associated with enhanced binding to hydrophobic targets, but chlorine substituents may raise toxicity profiles .

Biological Activity

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is a compound of significant interest due to its unique structural features, including an amino group and a thiophene ring. This combination suggests potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is C11H15NOS, with a molecular weight of approximately 229.34 g/mol. The presence of the thiophene ring is crucial as it can participate in various chemical interactions, influencing the compound's biological activity.

The biological activity of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol can be attributed to several mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, modulating their activity.

- π-π Interactions : The thiophene ring may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cell proliferation pathways.

Antimicrobial Activity

Research indicates that 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol exhibits significant antimicrobial properties. Studies have shown:

- In vitro Studies : The compound has demonstrated effectiveness against various bacterial strains. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/mL |

| Escherichia coli | < 100 μg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- In vivo Experiments : In rodent models of inflammation, administration of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 200 ± 30 |

| Compound Treatment | 80 ± 10 | 90 ± 15 |

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer activities:

- Cell Line Studies : In vitro assays using murine metastatic melanoma cell lines (B16F10) showed that treatment with the compound led to significant apoptosis and reduced cell proliferation rates .

| Cell Line | Proliferation Rate (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 10 |

| Compound Treatment | 45 | 40 |

Case Studies

A notable case study involved the application of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol in a therapeutic context for inflammatory diseases. Patients treated with formulations containing this compound exhibited a marked reduction in symptoms associated with chronic inflammation, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the recommended synthetic strategies for 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves reductive amination of the corresponding ketone precursor (e.g., 3-methylthiophen-2-yl ethanone) with ammonia or a protected amine, using catalysts like sodium cyanoborohydride. Critical parameters include pH control (6–7 for selective reduction), temperature (0–25°C), and solvent choice (e.g., methanol or THF). Impurity profiles from side reactions (e.g., over-reduction or dimerization) can be minimized by slow reagent addition and inert atmosphere conditions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves purity .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol?

Methodological Answer:

- NMR : - and -NMR confirm regiochemistry and stereochemistry. The thiophene ring protons (δ 6.5–7.2 ppm) and hydroxyl/amine protons (δ 1.5–3.5 ppm) are diagnostic.

- IR : Peaks at 3200–3500 cm (O–H/N–H stretch) and 1500–1600 cm (C=C thiophene) validate functional groups.

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities and confirm molecular ion peaks (e.g., [M+H]) .

Advanced: How can researchers address discrepancies in crystallographic data for 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol?

Methodological Answer:

Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve ambiguities in hydrogen bonding or disorder. Challenges include:

- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.

- Twinned Data : Apply twin law matrices in SHELXL to refine overlapping reflections. Validate results with R-factor convergence (<5%) and Fourier difference maps .

Advanced: What advanced chromatographic methods resolve impurity contradictions in synthesized batches?

Methodological Answer:

- LC-MS/MS : Hyphenated techniques identify trace impurities (e.g., brominated byproducts) via fragmentation patterns. Use a Q-TOF mass spectrometer for high-resolution data.

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers if stereochemical impurities arise.

- Method Validation : Follow ICH guidelines for linearity (R > 0.995), LOD/LOQ, and repeatability (RSD < 2%) .

Basic: What are the best practices for stabilizing 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol during storage?

Methodological Answer:

Store under inert gas (argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. Pre-dry solvents (e.g., molecular sieves) for solutions. Monitor stability via periodic HPLC analysis (degradants < 1% over 6 months) .

Advanced: How can computational modeling predict the reactivity of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict nucleophilic sites (e.g., amine vs. hydroxyl reactivity).

- MD Simulations : Solvent models (e.g., SMD) assess solvation effects on reaction pathways.

- Docking Studies : If bioactive, use AutoDock Vina to predict binding affinities with target proteins (e.g., neurotransmitter receptors) .

Advanced: What strategies mitigate racemization during functionalization of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.